molecular formula C10H15N3O3S B14805246 N-(3-(Aminomethyl)-5-cyclopropoxypyridin-4-YL)methanesulfonamide

N-(3-(Aminomethyl)-5-cyclopropoxypyridin-4-YL)methanesulfonamide

Cat. No.: B14805246
M. Wt: 257.31 g/mol
InChI Key: USFVYSOYRIEDKE-UHFFFAOYSA-N
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Description

N-(3-(Aminomethyl)-5-cyclopropoxypyridin-4-YL)methanesulfonamide is a complex organic compound that features a sulfonamide group, a pyridine ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Aminomethyl)-5-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction can be tailored to introduce the cyclopropyl group and the aminomethyl group onto the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Aminomethyl)-5-cyclopropoxypyridin-4-YL)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-(Aminomethyl)-5-cyclopropoxypyridin-4-YL)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(Aminomethyl)-5-cyclopropoxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets. For instance, as a sulfonamide, it can inhibit the activity of carbonic anhydrase by binding to the zinc ion in the enzyme’s active site . This binding disrupts the enzyme’s function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(Aminomethyl)-5-cyclopropoxypyridin-4-YL)methanesulfonamide is unique due to its specific structural features, such as the cyclopropyl group and the aminomethyl group on the pyridine ring. These features may confer distinct chemical reactivity and biological activity compared to other sulfonamides.

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

N-[3-(aminomethyl)-5-cyclopropyloxypyridin-4-yl]methanesulfonamide

InChI

InChI=1S/C10H15N3O3S/c1-17(14,15)13-10-7(4-11)5-12-6-9(10)16-8-2-3-8/h5-6,8H,2-4,11H2,1H3,(H,12,13)

InChI Key

USFVYSOYRIEDKE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=NC=C1CN)OC2CC2

Origin of Product

United States

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